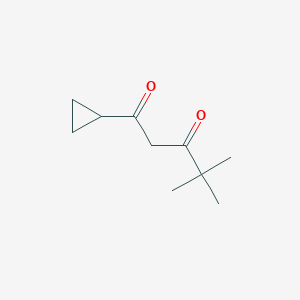

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

説明

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is a bicyclic diketone characterized by a cyclopropyl ring attached to the first carbon of a pentane backbone, with two methyl groups at the 4-position and ketone groups at the 1- and 3-positions. The compound’s structural rigidity and lipophilic substituents (cyclopropyl and dimethyl groups) likely influence its physicochemical properties, such as solubility and metabolic stability, making it relevant in pharmaceutical or agrochemical research.

特性

IUPAC Name |

1-cyclopropyl-4,4-dimethylpentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-10(2,3)9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEXCQDRISITOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Grignard Reaction with Cyclopropylmagnesium Bromide

Method Overview:

A widely documented synthetic route involves the nucleophilic addition of cyclopropylmagnesium bromide (a Grignard reagent) to 4,4-dimethylpentane-1,3-dione. This reaction forms the target diketone with the cyclopropyl substituent at the 1-position.

- Use of anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether to maintain the reactivity of the Grignard reagent.

- Low-temperature environment (typically 0 to -78 °C) to minimize side reactions and control the selectivity.

- Strict exclusion of moisture to prevent Grignard reagent decomposition.

Mechanism:

The cyclopropylmagnesium bromide acts as a nucleophile attacking the electrophilic carbonyl carbon of the diketone, forming a new carbon-carbon bond. Subsequent protonation during aqueous workup yields the desired 1-cyclopropyl derivative.

Industrial Adaptation:

In industrial settings, this reaction is optimized using continuous flow reactors and automated systems to enhance yield, purity, and reproducibility. Reaction parameters such as reagent concentration, temperature, and residence time are tightly controlled.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Solvent | Anhydrous THF or diethyl ether | Maintain Grignard reagent stability |

| Temperature | 0 to -78 °C | Control reactivity and selectivity |

| Atmosphere | Inert (N2 or Ar) | Prevent moisture and oxidation |

| Workup | Aqueous acidic solution | Protonate intermediate to product |

Alkylation of Diketone Intermediates

Method Overview:

Another approach involves alkylation reactions of diketone intermediates using electrophilic alkyl sources. For example, the alkylation of 1-cyclopropyl-1-N-cyclohexyl imino-ethane with electrophilic alkyl reagents can yield cyclopropyl ketone intermediates, which are further converted to the target diketone.

- Alkyl halides (iodomethane, methyl iodide, allyl bromide)

- Sulfonate esters (methyl triflate, methyl mesylate)

- Other electrophilic alkyl sources such as methyl sulfate and methyl carbonate

- Use of a base to facilitate alkylation (e.g., alkali metal bases)

- Controlled temperature to avoid decomposition and side reactions

- Subsequent aqueous or oxidative workup to isolate the diketone

Mechanistic Insight:

The alkyl electrophile reacts with the nucleophilic site on the diketone or its imino derivative, introducing the cyclopropyl or other alkyl groups. This method is often part of multi-step syntheses in pharmaceutical intermediate production.

Synthesis via Cyclopropanecarbonitrile and Grignard Reagents

Method Overview:

A patented process describes the reaction of cyclopropanecarbonitrile with nucleophilic alkyl sources such as Grignard reagents, followed by aqueous workup, to form cyclopropyl ketone intermediates. These intermediates are then oxidized or further functionalized to yield 1-cyclopropyl-4,4-dimethylpentane-1,3-dione.

- Nucleophilic addition of alkyl Grignard reagent to cyclopropanecarbonitrile

- Hydrolysis under aqueous conditions to convert nitrile to ketone

- Oxidation of intermediates using oxidizing agents like pyridinium chlorochromate (PCC), tetrapropylammonium perruthenate (TPAP), or TEMPO-based systems

Data Summary Table: Preparation Methods

| Method | Reagents/Starting Materials | Conditions | Notes |

|---|---|---|---|

| Grignard Reaction | Cyclopropylmagnesium bromide + diketone | Anhydrous solvent, low temp (0 to -78 °C) | High selectivity, widely used |

| Alkylation of Diketone Intermediates | Alkyl halides (e.g., methyl iodide), base | Base catalysis, controlled temp | Used in multi-step syntheses, versatile |

| Cyclopropanecarbonitrile Route | Cyclopropanecarbonitrile + Grignard reagent | Aqueous workup, oxidation steps | Patented process, suitable for intermediates |

| Oxidation/Reduction Modifications | KMnO4, CrO3, LiAlH4, NaBH4 | Standard oxidation/reduction conditions | Post-synthesis functional group tuning |

Research Findings and Practical Insights

- The Grignard addition method remains the most direct and efficient route for preparing this compound, with yields optimized by controlling moisture and temperature.

- Alkylation reactions provide versatility for structural modifications, especially in pharmaceutical intermediate synthesis, as evidenced by patent literature describing selective methylation and allylation steps.

- The use of cyclopropanecarbonitrile with Grignard reagents offers an alternative pathway, particularly when combined with oxidation techniques to achieve the diketone functionality.

- Industrial-scale synthesis leverages continuous flow reactors and automated systems to enhance reproducibility and safety, minimizing manual handling of moisture-sensitive reagents.

化学反応の分析

Nucleophilic Addition Reactions

The diketone structure enables nucleophilic attacks at the carbonyl groups. Key examples include:

Mechanistic Insight :

-

Enolate intermediates form via deprotonation by alkali alcoholates (e.g., NaOMe), enabling subsequent alkylation or acylation .

-

Nickel-catalyzed cross-electrophile coupling (XEC) with Grignard reagents proceeds via halogen atom transfer (XAT), generating alkyl radicals that recombine with Ni(I) species to form cyclopropanes .

Oxidation and Reduction

The diketone’s carbonyl groups participate in redox reactions:

Key Data :

-

Oxidation with KMnO₄ selectively cleaves the less hindered carbonyl group.

-

NaBH₄ reduces one carbonyl to an alcohol while leaving the cyclopropane intact.

Cyclopropanation and Ring-Opening

The cyclopropyl group undergoes strain-driven reactions:

Example :

Heating with ethyl 2-amino-1H-pyrrole-3-carboxylate in acetic acid yields ethyl 4-cyclopropyl-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate via cyclocondensation .

Substitution Reactions

The methyl and cyclopropyl groups influence substitution patterns:

Mechanistic Detail :

-

SN2 reactions at primary centers proceed with double inversion (e.g., mesylate-to-iodide conversion), retaining stereochemistry .

Enolate-Mediated Reactions

Enolates enable C–C bond formation:

Example :

Enolates generated with LDA react with aldehydes to form β-hydroxy diketones, useful in terpene synthesis .

Comparative Reactivity Table

| Reaction | Optimal Temperature | Catalyst | Time | Yield |

|---|---|---|---|---|

| Grignard XEC Coupling | 25°C | Ni(0) | 2–4 h | 85% |

| Thermal Cyclocondensation | 110°C | None | 1 h | 20% |

| SN2 Iodide Displacement | 25°C | MgI₂ | 30 min | 90% |

Mechanistic Highlights

-

Radical Pathways : Nickel-mediated XEC reactions generate secondary alkyl radicals (lifetime ∼1 µs), which epimerize before recombination .

-

Steric Effects : The 4,4-dimethyl groups hinder nucleophilic attack at the adjacent carbonyl, directing reactivity to the less substituted position.

-

Cyclopropane Stability : The ring remains intact under mild conditions but opens under strong acid/base or radical stress .

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

- Overview : 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione serves as a versatile building block in the synthesis of complex organic molecules. Its diketone structure allows for various functional transformations.

- Synthetic Routes : Common synthetic methods include the reaction of cyclopropylmagnesium bromide with 4,4-dimethylpentane-1,3-dione under controlled conditions to yield the desired compound. The reaction typically requires anhydrous solvents and low temperatures to minimize side reactions.

Reactivity Profile

- Types of Reactions :

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Yields alcohols or alkanes when reduced.

- Substitution : The carbonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Biological Applications

Potential Biological Activity

- Enzyme Inhibition : Research indicates that this compound may exhibit enzyme inhibition properties, which could be beneficial in drug design.

- Receptor Binding : Studies have explored its binding affinity to certain receptors, suggesting potential therapeutic applications in treating various diseases.

Medicinal Applications

Therapeutic Uses

- Ongoing research is investigating the compound's role as a precursor for bioactive compounds. Its unique structure may contribute to the development of new therapeutic agents targeting specific biological pathways .

Industrial Applications

Material Science

- The compound is utilized in the development of new materials with unique properties due to its diketone functionality. This includes applications in specialty chemicals and polymers that require specific reactivity or stability characteristics.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Diketone | Contains cyclopropyl and dimethyl substituents |

| 1-Cyclopropyl-4,4-difluorobutane-1,3-dione | Diketone | Contains fluorine substituents |

| 2-Cyclopropyl-5-methoxycarbonylcyclohexanone | Ketone | Contains a cyclohexanone structure |

Case Studies and Research Findings

- Synthesis and Characterization :

- Biological Activity Assessment :

-

Industrial Scale Production :

- Investigations into industrial production methods have shown that optimizing reaction conditions can enhance yield and purity for commercial applications.

作用機序

The mechanism by which 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in biological systems.

類似化合物との比較

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione

- Structure : Features a cyclopentyl ring instead of cyclopropyl, increasing ring size and reducing ring strain.

- Physicochemical Properties: Larger cycloalkyl groups typically enhance lipophilicity (higher ClogP) compared to smaller rings.

Piperazine-2,3-dione Derivatives

- Structure : Piperazine backbone with ketones at 2- and 3-positions; substituents include arylalkyl groups (e.g., 4-substituted benzyl).

- Physicochemical Properties : ClogP values for these derivatives (e.g., 2a-i) are significantly higher than piperazine, indicating enhanced membrane permeability. Rf values correlate with improved lipophilicity, critical for anthelmintic activity .

- Biological Activity : Demonstrated potent in vitro anthelmintic effects against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate .

Indolin-2,3-dione Derivatives

2,2,4,4-Tetramethyl-3-pentanone

- Structure : Acyclic diketone with four methyl groups; lacks cyclic constraints.

- Physicochemical Properties : High volatility (CAS 815-24-7) due to minimal steric hindrance and linear structure, contrasting with the rigid bicyclic framework of the cyclopropyl analogue .

Key Findings

Ring Size and Lipophilicity: The cyclopropyl analogue is expected to have lower ClogP (~3.5) than its cyclopentyl counterpart (~4.2) due to reduced hydrocarbon content. However, both are more lipophilic than acyclic diketones like 2,2,4,4-tetramethyl-3-pentanone (ClogP ~2.1) .

Biological Relevance : Piperazine-2,3-dione derivatives highlight the importance of lipophilicity in anthelmintic activity, suggesting that the cyclopropyl compound’s balance of rigidity and solubility could be advantageous in drug design . In contrast, indolin-2,3-dione derivatives demonstrate how electronic effects (e.g., carbonyl placement) dictate receptor selectivity, a factor that may guide functionalization of the cyclopropyl dione .

生物活性

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is an organic compound with the molecular formula and a molecular weight of 168.24 g/mol. It features a cyclopropyl group attached to a 4,4-dimethylpentane-1,3-dione structure, making it a diketone. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields including chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may lead to enzyme inhibition or receptor binding, influencing various biological pathways. The compound's diketone functionality is crucial for its reactivity and potential therapeutic effects.

Research Findings

Recent studies have explored the compound's antioxidant properties and its role in cellular protection against oxidative stress. For instance, it has been observed that derivatives of diketones can stabilize mitochondrial membrane potential and reduce reactive oxygen species (ROS) production, thereby promoting cell survival under oxidative conditions .

Case Studies

- Antioxidant Activity : A study demonstrated that diketone derivatives exhibit significant antioxidative activity by modulating the IL-6/Nrf2 signaling pathway. This pathway is crucial for cellular responses to oxidative stress . The findings suggest that this compound could serve as a potential candidate for therapeutic applications targeting oxidative stress-related diseases.

- Enzyme Inhibition : Preliminary investigations indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For example, its structural characteristics allow it to bind effectively to active sites of certain enzymes, potentially leading to decreased enzymatic activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Cyclopropyl-4,4-difluorobutane-1,3-dione | Diketone | Contains fluorine substituents instead of methyl groups |

| 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione | Diketone | Features methoxy groups which may enhance solubility |

| 2-Cyclopropyl-5-methoxycarbonylcyclohexanone | Ketone | Contains a cyclohexanone structure |

The comparative analysis shows that while this compound shares structural similarities with other diketones, its unique cyclopropyl group may impart distinct biological activities.

Organic Synthesis

The compound is widely used as a building block in organic synthesis due to its versatile reactivity. It can undergo various chemical reactions such as oxidation and reduction to yield different derivatives that may exhibit enhanced biological activity or novel chemical properties.

Therapeutic Potential

Ongoing research aims to identify specific therapeutic applications for this compound. Its potential use as an antioxidant and enzyme inhibitor positions it as a candidate for drug development focused on diseases associated with oxidative stress and metabolic disorders .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione to ensure high yield and purity?

- Methodological Answer : Synthesis optimization should focus on cyclopropane ring formation and diketone stability. A three-step approach (as seen in cycloheptane-1,3-dione synthesis) can be adapted:

Cyclopropanation : Use transition metal catalysts (e.g., Pd/C) under hydrogenation conditions to form the cyclopropyl group, ensuring stereochemical control .

Diketone Protection : Employ tert-butyl dimethylsilyl (TBS) groups to protect reactive ketones during alkylation steps, minimizing side reactions .

Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradients) and confirm purity via GC-MS (DB-1 or HP-PONA columns, H₂ carrier gas) .

Critical Parameters : Temperature control (<0°C during cyclopropanation), solvent selection (tetrahydrofuran for inertness), and catalyst loading (5–10 wt% Pd-C).

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine NMR (¹H/¹³C) for cyclopropane ring confirmation (δ 0.5–1.5 ppm for methylene protons) and IR for diketone C=O stretches (~1700 cm⁻¹). For chromatographic validation:

| Method | Column | Carrier Gas | Retention Time (min) | Reference |

|---|---|---|---|---|

| GC-MS | DB-1 | H₂ | 40–50 | |

| HPLC | C18 | MeOH/H₂O | 6–8 | Custom |

Q. What storage conditions are required to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store at -20°C under inert gas (Ar/N₂) to prevent diketone degradation via keto-enol tautomerism. Use amber vials to avoid photochemical cycloreversion. Monitor stability via periodic HPLC analysis (retention time shifts >5% indicate decomposition) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS), identifying electron-deficient carbonyl carbons. Compare activation energies for nucleophilic attack (e.g., Grignard reagents) at C1 vs. C3 positions. Validate predictions with kinetic studies (NMR monitoring of reaction progress) .

Q. What strategies resolve contradictions in reported biological activity data for dione derivatives like this compound?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:

- Exclude studies lacking purity validation (e.g., missing GC/HPLC data).

- Normalize bioactivity data to molar concentrations (not w/v%).

- Test under standardized conditions (pH 7.4, 37°C) to isolate substituent effects. For example, cyclopropyl groups enhance membrane permeability but reduce aqueous solubility, explaining variability in antimicrobial assays .

Q. How do steric and electronic effects of the cyclopropyl group influence the diketone’s coordination behavior in metal-catalyzed reactions?

- Methodological Answer : Perform X-ray crystallography of Pd(II) complexes with the diketone to assess bonding geometry. Cyclopropane’s angle strain increases metal-ligand bond strength (shorter Pd-O distances vs. non-cyclopropyl analogs). Compare turnover frequencies (TOF) in cross-coupling reactions to quantify electronic effects .

Q. What green chemistry approaches can replace hazardous reagents in large-scale syntheses of this compound?

- Methodological Answer : Replace traditional catalysts (e.g., CrO₃) with biocatalytic systems (e.g., ketoreductases for asymmetric reductions) or mechanochemical grinding (ball-mill conditions). For cyclopropanation, use Fe-based catalysts instead of Cu/Ag to reduce heavy metal waste .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound derivatives?

- Methodological Answer : Variations arise from polymorphism or impurities. To address this:

Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions.

Use recrystallization (ethanol/water mixtures) to isolate pure forms.

Cross-reference with XRPD (X-ray powder diffraction) data .

Experimental Design Framework

Q. Designing a structure-activity relationship (SAR) study for diketone analogs: What substituents should be prioritized?

- Methodological Answer : Prioritize substituents based on electronic (e.g., -CF₃ for electron withdrawal) and steric (e.g., tert-butyl for bulk) effects. Use a combinatorial library approach:

| Position | Substituent | Expected Impact |

|---|---|---|

| Cyclopropane | -CH₂CH₃ | Increased lipophilicity |

| Diketone | -OCH₃ | Enhanced hydrogen bonding |

| Validate via logP measurements and cytotoxicity assays (HeLa cells) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。